Boron trifluoride methanol

概述

描述

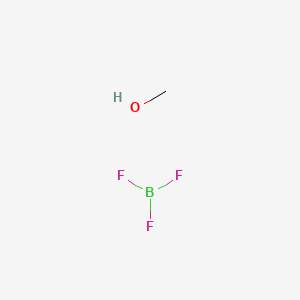

Boron trifluoride methanol (BF₃-MeOH), a coordination complex of boron trifluoride (BF₃) and methanol, is a versatile Lewis acid catalyst widely used in organic synthesis and analytical chemistry. It is typically prepared as a 10–14% (w/w) solution in methanol and is employed for transesterification, esterification, and derivatization reactions, particularly in fatty acid analysis . Its acidic nature arises from the strong electron-withdrawing properties of BF₃, which enhances methanol's ability to donate protons. BF₃-MeOH is also notable for its role in Friedel-Crafts alkylation and acylation reactions, where it facilitates carbocation formation .

准备方法

Synthetic Routes and Reaction Conditions: Boron trifluoride methanol is typically prepared by dissolving boron trifluoride gas in methanol. The reaction is exothermic and must be carried out under controlled conditions to prevent excessive heat buildup. The resulting solution is usually around 14% boron trifluoride in methanol .

Industrial Production Methods: In industrial settings, this compound is produced by bubbling boron trifluoride gas through methanol in a controlled environment. The process ensures a consistent concentration of the compound, which is essential for its use in various applications .

化学反应分析

Types of Reactions: Boron trifluoride methanol primarily undergoes esterification reactions, where it acts as a catalyst to form esters from acids. It is also involved in transesterification reactions, particularly in the production of biodiesel from vegetable oils .

Common Reagents and Conditions:

Esterification: this compound is used with fatty acids to form esters.

Transesterification: For the transesterification of vegetable oils, this compound is used in concentrations of 15 to 20% w/v.

Major Products:

Esterification: Fatty acid esters

Transesterification: Biodiesel

科学研究应用

Catalytic Applications

1.1 General Catalytic Properties

Boron trifluoride methanol acts as a potent Lewis acid catalyst due to the electron-deficient boron atom. It facilitates several chemical transformations, including:

- Alkylation : It promotes the transfer of alkyl groups to nucleophiles.

- Isomerization : It aids in the rearrangement of molecular structures.

- Polymerization : It initiates polymer formation through coordination with monomers .

1.2 Acetic Acid Synthesis

One notable application is in the synthesis of acetic acid from methanol and carbon monoxide under high pressure. The presence of this compound enhances the reaction kinetics significantly, achieving high yields of acetic acid by facilitating the necessary chemical interactions at elevated temperatures and pressures .

Organic Synthesis

2.1 Derivatization Techniques

This compound is employed in derivatization processes to enhance the volatility and detectability of various organic compounds during gas chromatography-mass spectrometry (GC-MS) analysis. For example, it has been used to derivatize fatty acids in soil dissolved organic matter, allowing for better separation and identification of these compounds .

2.2 Deprotection Reactions

This compound serves as a mild yet effective reagent for deprotecting acetylated amines, making it valuable in synthetic organic chemistry where protection-deprotection strategies are essential .

Analytical Chemistry

3.1 Soil Organic Matter Analysis

In environmental chemistry, this compound is utilized for analyzing dissolved organic matter in soils. Its ability to derivatize organic acids allows researchers to study the distribution and composition of carbon compounds within soil ecosystems, contributing to our understanding of nutrient cycling and soil health .

Case Studies

作用机制

Boron trifluoride methanol acts as a Lewis acid, facilitating the esterification and transesterification reactions by accepting electron pairs from the reactants. This catalytic activity is due to the strong electron-withdrawing nature of boron trifluoride, which enhances the reactivity of the methanol molecule . The compound’s ability to cleave acetylated dyes is attributed to its strong acidic properties, which break the acetyl bonds and release free amino groups .

相似化合物的比较

Boron Trifluoride Diethyl Etherate (BF₃-OEt₂)

- Catalytic Strength: BF₃-OEt₂ is a stronger Lewis acid than BF₃-MeOH due to the weaker electron-donating ability of diethyl ether compared to methanol. This makes it more effective in Friedel-Crafts acylations and alkylations .

- Safety : Highly toxic and corrosive, requiring stringent handling precautions .

- Applications : Preferred in reactions requiring higher acidity, such as the synthesis of α-tetralone (76% yield in intramolecular Friedel-Crafts acylation) .

Sulfuric Acid in Methanol (H₂SO₄-MeOH)

- Catalytic Efficiency : Comparable to BF₃-MeOH in transesterification but requires longer reaction times. However, it produces clearer supernatants during lipid analysis, reducing procedural time .

- Cost : Significantly cheaper than BF₃-MeOH and aligns with green chemistry principles due to reduced toxicity .

- Limitations: Less effective for derivatizing sensitive compounds (e.g., monoterpenes) due to side reactions .

Hydrochloric Acid in Methanol (HCl-MeOH)

- Efficiency : Lower catalytic activity compared to BF₃-MeOH and H₂SO₄-MeOH, making it less suitable for complex esterifications .

- Applications: Limited to simple transesterifications where mild acidity suffices .

Boron Trifluoride-Butanol (BF₃-BuOH)

- Specificity : Used for preparing n-butyl esters of long-chain carboxylic acids (C8–C24), offering an alternative to methyl esters for gas chromatography (GC) analysis .

- Advantages : Reduces volatility issues in GC for high-molecular-weight fatty acids .

Key Research Findings

Catalytic Performance in Transesterification

- BF₃-MeOH achieves >95% conversion of free fatty acids (FFAs) and triglycerides to fatty acid methyl esters (FAMEs), outperforming H₂SO₄-MeOH (85–90%) and HCl-MeOH (<80%) .

- Optimal Conditions : 14% BF₃-MeOH at 80°C for 60 minutes ensures complete methylation of lipids .

Derivatization Limitations

- BF₃-MeOH forms methanol adducts with monoterpenes (e.g., geraniol), producing over 40 byproducts in GC-MS analysis. This makes it unsuitable for terpene derivatization .

NMR Studies on Complex Formation

- At BF₃:MeOH ratios >1:2, CH₃OBF₃⁻ and CH₃OH₂⁺ species dominate, explaining its strong acidity. Fluorine exchange rates between BF₃ and CH₃OBF₃⁻ occur at 10³–10⁴ s⁻¹, enabling rapid catalysis .

Data Table: Comparative Analysis of Catalysts

生物活性

Boron trifluoride methanol (BF3·MeOH) is a complex formed from boron trifluoride and methanol, widely used in organic synthesis, particularly for esterification and transesterification reactions. This article delves into its biological activity, safety profile, and applications based on diverse research findings.

- Molecular Formula :

- Molecular Weight : 99.85 g/mol

- Appearance : Colorless to pale yellowish clear liquid

- Boiling Point : Approximately 65°C

- Density : 0.875 - 0.900 g/mL at 20°C

Biological Activity

This compound exhibits significant biological activity, primarily through its role as a reagent in organic synthesis. Its Lewis acid properties facilitate various reactions, making it valuable in the preparation of methyl esters from fatty acids. The following sections summarize key findings from studies on its biological effects.

1. Esterification Reactions

BF3·MeOH is particularly effective for the esterification of carboxylic acids and the transesterification of triglycerides. Research indicates that it can produce high yields of methyl esters, which are essential for biodiesel production and other industrial applications:

| Substrate | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| Fatty Acids | Esterification | Up to 95% | Reflux in MeOH |

| Triglycerides | Transesterification | 90-98% | Mild heating |

Studies have shown that BF3·MeOH can esterify both saturated and unsaturated fatty acids effectively, even under mild conditions, which minimizes the degradation of sensitive compounds .

2. Toxicological Profile

Despite its utility, BF3·MeOH poses significant hazards:

- Acute Toxicity : Classified as toxic if swallowed or inhaled, causing severe skin burns and eye damage .

- Chronic Effects : Prolonged exposure can lead to organ damage .

Safety data sheets recommend handling BF3·MeOH with care, using appropriate personal protective equipment (PPE) to mitigate risks associated with exposure.

3. Case Studies

Several case studies highlight the practical applications of BF3·MeOH in various fields:

- Food Science : A study demonstrated the use of BF3·MeOH for the methylation of fatty acids extracted from food products, leading to improved analysis via gas chromatography (GC) for quality control purposes .

- Environmental Chemistry : BF3·MeOH has been employed in the transesterification of bio-oils for biodiesel production, showcasing its efficacy in converting renewable resources into usable energy while maintaining high conversion rates .

Research Findings

Recent research has expanded on the applications and implications of BF3·MeOH:

- A study published in Tetrahedron Letters noted that BF3·MeOH could effectively deprotect acetylated amines under mild conditions, indicating its versatility beyond esterification .

- Another investigation highlighted its role in lipid analysis, where BF3·MeOH facilitated the conversion of lipids into methyl esters for subsequent GC analysis, demonstrating its importance in both food science and nutritional studies .

常见问题

Basic Research Questions

Q. What is the role of boron trifluoride-methanol (BF₃-MeOH) in preparing fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis?

BF₃-MeOH is a catalyst for transesterification, converting fatty acids into volatile methyl esters. The method involves heating the sample with BF₃-MeOH (typically 14% w/w) under anhydrous conditions, followed by extraction with non-polar solvents (e.g., n-heptane) and purification via sodium sulfate . This protocol aligns with GB 5009.168-2016 , which standardizes fatty acid analysis in food matrices. Key considerations include reagent purity (ACS-grade methanol) and moisture avoidance to prevent side reactions .

Q. What safety protocols are critical when handling BF₃-MeOH in laboratory settings?

BF₃-MeOH is highly toxic (LC₅₀ < 0.5 g/m³), corrosive, and flammable. Essential precautions include:

- Use of fume hoods and PPE (acid-resistant gloves, goggles).

- Storage in airtight containers at 0–4°C to prevent decomposition .

- Neutralization of spills with sodium bicarbonate or inert adsorbents.

Safety data sheets (SDS) classify it under UN 3286 (toxic liquid), requiring compliance with GHS hazard codes R11 (flammable), R26/34/35 (toxic/corrosive) .

Q. How is BF₃-MeOH synthesized, and what purity benchmarks are used for research-grade reagents?

The complex is prepared by reacting boron trifluoride gas with anhydrous methanol under controlled conditions. A common method involves BF₃ gas bubbling into methanol at 0–5°C until the desired concentration (10–20% w/w) is achieved. Purity is verified via NMR or titration to ensure minimal water content (<0.1%), as moisture degrades catalytic activity . Commercial reagents (e.g., Sigma-Aldrich) specify ≥99.5% methanol purity and BF₃ concentrations validated by conductivity assays .

Advanced Research Questions

Q. How do NMR studies resolve structural ambiguities in BF₃-MeOH complexes, and what stoichiometric variations are reported?

NMR reveals dynamic equilibria between BF₃·CH₃OH (1:1 adduct) and BF₃·2CH₃OH (1:2 adduct). At BF₃:MeOH ratios >1:2, the 1:1 adduct dominates, forming CH₃OH₂⁺ (methanol conjugate acid) and CH₃OBF₃⁻ (conjugate base). Fluorine exchange rates (10³–10⁴ s⁻¹ at 25°C) and methoxyl group dynamics are quantified via line-shape analysis of ¹⁹F and ¹H NMR spectra . Discrepancies in reported stoichiometries arise from solvent polarity (e.g., sulfur dioxide vs. methanol) and temperature effects .

Q. What mechanistic insights explain BF₃-MeOH’s reactivity in esterification versus competing side reactions?

BF₃-MeOH acts as a Lewis acid, polarizing carbonyl groups to facilitate nucleophilic attack by methanol. However, competing hydrolysis (with trace water) generates boric acid and reduces catalytic efficiency. Kinetic studies show optimal activity at 60–70°C, with side reactions (e.g., ether formation) minimized by stoichiometric excess of BF₃ (1.2–1.5 eq) . Advanced applications, such as synthesizing phenol derivatives, require inert atmospheres (N₂/Ar) to suppress oxidation .

Q. How do researchers address contradictions in BF₃-MeOH’s catalytic performance across different solvent systems?

Contradictory reports on reaction yields (e.g., esterification vs. transesterification) stem from solvent-dependent BF₃ coordination. In polar aprotic solvents (e.g., acetonitrile), BF₃ forms stable adducts, reducing activity. In contrast, methanol’s protic nature enhances BF₃’s electrophilicity. Comparative studies using conductivity assays and IR spectroscopy validate solvent-specific activation energies .

Q. What strategies optimize BF₃-MeOH’s use in synthesizing boron-containing pharmaceuticals (e.g., novobiocin derivatives)?

Chelation issues arise when BF₃ coordinates with heteroatoms (e.g., quinoline nitrogen in novobiocin), reducing catalytic efficiency. Solutions include:

- Using excess BF₃-MeOH (2–3 eq) to saturate competing binding sites.

- Pre-activating substrates with trimethylsilyl chloride to block reactive groups.

- Monitoring reaction progress via LC-MS to identify intermediates .

Q. Methodological Considerations

Q. How does BF₃-MeOH compare to H₂SO₄ or HCl-MeOH in derivatizing short-chain fatty acids?

BF₃-MeOH outperforms mineral acids in esterifying short-chain (<C8) fatty acids due to milder conditions and reduced dehydration artifacts. However, H₂SO₄ is preferred for long-chain (>C20) acids, as BF₃-MeOH may incompletely solubilize hydrophobic substrates. Validation via GC-FID shows BF₃-MeOH achieves >95% conversion for C4–C18 acids, while H₂SO₄ yields 80–90% .

Q. What analytical challenges arise when quantifying BF₃-MeOH’s residual boron in biological samples?

Post-reaction boron residues interfere with ICP-MS or colorimetric assays (e.g., curcumin method). Solid-phase extraction (SPE) with HLB cartridges removes boron species, while blank controls correct for matrix effects . Detection limits for boron are ~0.1 ppm under optimized conditions .

属性

IUPAC Name |

methanol;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O.BF3/c1-2;2-1(3)4/h2H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXYCUKPDAAYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4BF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Boron, trifluoro(methanol)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(methanol)boron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

19.5 [mmHg] | |

| Record name | Trifluoro(methanol)boron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

373-57-9, 2802-68-8 | |

| Record name | Boron, trifluoro(methanol)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(methanol)boron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrogen trifluoromethoxyborate(1-), compound with methanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。